molecular formula C23H28O10S B12397576 Antibacterial agent 130

Antibacterial agent 130

Katalognummer: B12397576
Molekulargewicht: 496.5 g/mol
InChI-Schlüssel: MGBZLSXWJZVCBJ-RSEIVKCDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antibacterial Agent 130 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 130 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, followed by functionalization to introduce specific antibacterial moieties. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the optimization of reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, including crystallization and chromatography, are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Antibacterial Agent 130 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agent 130 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.

    Biology: Employed in studies to understand bacterial resistance mechanisms and to identify potential targets for new antibacterial agents.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.

    Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.

Wirkmechanismus

The mechanism of action of Antibacterial Agent 130 involves the disruption of bacterial cell wall synthesis, leading to cell lysis and death. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound prevents the formation of a functional cell wall, resulting in bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

    Penicillin: Targets bacterial cell wall synthesis but has a different chemical structure and mechanism of action.

    Vancomycin: Also inhibits cell wall synthesis but is used primarily for Gram-positive bacteria.

    Ciprofloxacin: Targets bacterial DNA gyrase, a different molecular target compared to Antibacterial Agent 130.

Uniqueness: this compound is unique in its ability to target a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. Its synthetic nature allows for modifications to enhance its efficacy and reduce resistance development.

Eigenschaften

Molekularformel

C23H28O10S

Molekulargewicht

496.5 g/mol

IUPAC-Name

[4-methoxy-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylphenyl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C23H28O10S/c1-29-13-6-5-11(18(25)12-7-14(30-2)22(32-4)15(8-12)31-3)9-17(13)34-23-21(28)20(27)19(26)16(10-24)33-23/h5-9,16,19-21,23-24,26-28H,10H2,1-4H3/t16?,19-,20-,21?,23-/m0/s1

InChI-Schlüssel

MGBZLSXWJZVCBJ-RSEIVKCDSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)S[C@H]3C([C@H]([C@H](C(O3)CO)O)O)O

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)SC3C(C(C(C(O3)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.